Roseocardin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H53N5O7 |
|---|---|
Molecular Weight |
607.8 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S,20S)-16-[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C31H53N5O7/c1-11-19(6)24-30(41)35(10)25(18(4)5)31(42)34(9)21(8)27(38)32-14-12-23(37)43-22(16-17(2)3)29(40)36-15-13-20(7)26(36)28(39)33-24/h17-22,24-26H,11-16H2,1-10H3,(H,32,38)(H,33,39)/t19-,20-,21-,22+,24-,25-,26-/m0/s1 |
InChI Key |
IXHIUUIJSWNPTJ-AIOHJFOTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC(C)C)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)C)C)C)C(C)C)C |
Synonyms |
oseocardin roseocardin cardiotonic |
Origin of Product |
United States |
Chemical Structure and Properties of Roseocardin
Elucidation of the Chemical Structure
The chemical structure of roseocardin was determined through a combination of spectroscopic and analytical techniques. sigmaaldrich.comnih.gov Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in establishing the planar structure and the sequence of amino and hydroxy acids. sigmaaldrich.com The definitive three-dimensional structure and absolute stereochemistry were confirmed by X-ray crystallographic analysis. sigmaaldrich.comnih.gov
This compound is a cyclic hexadepsipeptide. nih.gov Its structure is composed of five amino acid residues and one α-hydroxy acid residue. The constituent units are N-methyl-L-alanine, L-proline, N-methyl-L-leucine, N-methyl-L-valine, L-isoleucine, and (2R,3S)-3-hydroxy-4-methylpentanoic acid. These units are linked in a cyclic fashion, including one ester (depsipeptide) bond and five amide bonds. nih.gov
Fungal Sources: Beauveria felina (marine-derived), Trichothecium roseum, Trichothecium sp., and Maytenus hookeri endophytic fungus
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its behavior in biological systems and for its isolation and characterization. nih.govarxiv.org
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₃N₅O₇ | nih.gov |
| Molecular Weight | 607.8 g/mol | nih.gov |
| IUPAC Name | (3R,10S,13S,16S,19S,20S)-16-[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | nih.gov |
Structural Elucidation and Stereochemical Characterization of Roseocardin
Application of Advanced Spectroscopic Techniques
The elucidation of Roseocardin's complex structure relied heavily on a suite of advanced spectroscopic methods. These techniques, used in conjunction, allowed for the determination of its molecular weight, the sequence of its constituent units, its planar structure, and its definitive three-dimensional arrangement in space. nih.gov
Mass Spectrometry (EI-MS, HRESIMS, MS-MS Fragment Analysis) for Molecular Weight and Sequence Determination
Mass spectrometry (MS) was a cornerstone in the initial characterization of this compound, providing precise mass information and crucial data for sequencing. currenta.denih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula of this compound as C₃₁H₅₃N₅O₇. nih.govresearchgate.net This technique provides a highly accurate mass measurement of the molecular ion, allowing for the confident assignment of an elemental composition. nih.govnih.gov The calculated molecular weight for this formula is 607.8 g/mol . nih.gov
Electron Ionization Mass Spectrometry (EI-MS) was also employed in the initial structural studies. nih.gov Tandem Mass Spectrometry (MS-MS) played a pivotal role in determining the sequence of the amino and hydroxy acid residues. In this process, the parent molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. shimadzu.comedqm.eu The fragmentation patterns, particularly the characteristic cleavage of amide and ester bonds, allow for the reconstruction of the linear sequence of the constituent building blocks before cyclization.
Table 1: Mass Spectrometry Data for this compound
| Technique | Information Obtained | Value/Result |
|---|---|---|
| HRESIMS | Molecular Formula | C₃₁H₅₃N₅O₇ nih.govresearchgate.net |
| Exact Mass | 607.39449905 Da nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR) for Planar Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy was indispensable for determining the planar structure of this compound, revealing how the individual atoms are connected. nih.govresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was utilized to assemble the molecule's framework. emerypharma.comulethbridge.ca
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provided initial information about the types of protons present in the molecule, their chemical environments, and their neighboring protons through spin-spin coupling. emerypharma.com
¹³C NMR: The carbon NMR spectrum revealed the number and types of carbon atoms, distinguishing between carbonyls, alpha-carbons, and side-chain carbons. chemsociety.org.ng
2D NMR:
COSY (Correlation Spectroscopy): This experiment identified protons that are coupled to each other, typically separated by two or three bonds. This was crucial for establishing the individual spin systems of each amino acid and hydroxy acid residue. numberanalytics.comslideshare.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated protons with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was key to sequencing the residues. It shows correlations between protons and carbons that are two or three bonds apart, revealing connections across the amide and ester linkages and definitively establishing the order of the residues in the cyclic structure. numberanalytics.comslideshare.net
Through the detailed analysis of these combined NMR datasets, the planar structure and the sequence of the residues within this compound were confirmed. mdpi.comnih.gov
X-ray Crystallographic Analysis for Three-Dimensional Structure
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray crystallography. nih.gov This powerful technique involves diffracting X-rays off a well-ordered crystal of the compound. libretexts.orgnih.gov By analyzing the resulting diffraction pattern, a precise three-dimensional map of the electron density within the molecule can be generated, revealing the spatial coordinates of each atom. nih.govwikipedia.org
Determination of Absolute Configuration of Constituent Amino Acids and Hydroxy Acids (e.g., Marfey's Method)
While X-ray crystallography can reveal the relative arrangement of atoms, chemical methods are often employed to determine the absolute configuration (the specific D or L form) of the constituent chiral units. imperial.ac.ukwikipedia.org For peptides like this compound, this is typically achieved by acid hydrolysis to break the amide and ester bonds, followed by chiral analysis of the resulting free amino acids and hydroxy acids. mdpi.com
Marfey's method is a standard and widely used technique for this purpose. mdpi.combiomolther.orgbiomolther.org In this method, the hydrolysate mixture is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA). The reagent attaches to the free amino group of the amino acids, creating diastereomeric derivatives. Because these diastereomers have different physical properties, they can be separated and quantified using a non-chiral HPLC method. mdpi.combiomolther.org By comparing the retention times of the derivatives from the unknown sample with those of authentic D- and L-amino acid standards, the absolute stereochemistry of each amino acid in the original peptide can be determined. researchgate.net
The absolute stereochemistry for this compound has been established as (3R,10S,13S,16S,19S,20S). nih.gov This corresponds to the specific configurations of the constituent residues.
Table 2: Constituent Residues of this compound and Their Stereochemistry
| Residue | Type | Inferred Absolute Configuration |
|---|---|---|
| (R)-3-hydroxy-2,4-dimethylpentanoic acid | α-Hydroxy Acid | R |
| N-Me-L-Valine | N-methylated Amino Acid | L (S) |
| L-Valine | Amino Acid | L (S) |
| L-Isoleucine | Amino Acid | L (S) |
| N-Me-L-Alanine | N-methylated Amino Acid | L (S) |
Comparative Structural Analysis with Other Cyclodepsipeptide Classes (Isaridins, Destruxins)
This compound belongs to the broader family of cyclodepsipeptides, which are frequently isolated from fungi. nih.govsemanticscholar.org It is often found alongside other related compounds, such as members of the Destruxin and Isaridin classes. nih.govunesp.brencyclopedia.pub Comparing their structures highlights key differences in their composition and ring structure.
Destruxins: Destruxins are a well-known class of insecticidal cyclohexadepsipeptides, meaning their core ring is composed of six units: five amino acids and one α-hydroxy acid. mdpi.comfrontiersin.org A characteristic feature of many destruxins is the presence of a β-alanine residue. researchgate.net
Isaridins: Isaridins are also cyclohexadepsipeptides. They are structurally very similar to this compound and are sometimes considered part of the same overarching family. For instance, Isariin B contains a glycine (B1666218) residue instead of the β-alanine typical of destruxins. researchgate.net
This compound: this compound is also a cyclohexadepsipeptide. Its structure differs from many common destruxins by the specific identity and methylation pattern of its constituent amino acids and the nature of its α-hydroxy acid. For example, its structure is distinct from destruxins that may contain residues like proline or β-alanine. mdpi.commdpi.com The specific combination of L-Val, L-Ile, L-Leu, N-Me-L-Val, N-Me-L-Ala, and (R)-3-hydroxy-2,4-dimethylpentanoic acid defines this compound's unique identity. nih.gov
Table 3: Structural Comparison of Cyclodepsipeptide Classes
| Feature | This compound | Destruxins (General) | Isaridins (General) |
|---|---|---|---|
| Ring Size | Hexadepsipeptide (6 units) nih.gov | Hexadepsipeptide (6 units) mdpi.com | Hexadepsipeptide (6 units) researchgate.netencyclopedia.pub |
| Core Components | 5 amino acid residues, 1 α-hydroxy acid residue nih.gov | 5 amino acid residues, 1 α-hydroxy acid residue mdpi.com | 5 amino acid residues, 1 α-hydroxy acid residue researchgate.net |
| Characteristic Residues | Contains N-Me-Val, N-Me-Ala, Val, Ile, Leu nih.gov | Often contain β-Alanine or Proline researchgate.netmdpi.com | Variable; some contain Glycine researchgate.net |
| Isolation Source | Trichothecium roseum, Beauveria felina nih.govunesp.br | Metarhizium, Beauveria, Trichothecium nih.govmdpi.comfrontiersin.org | Beauveria felina encyclopedia.pubfrontiersin.org |
This comparative analysis shows that while these compounds share a common cyclohexadepsipeptide scaffold, subtle variations in their building blocks lead to a diverse array of natural products.
Table of Mentioned Compounds
| Compound Name |
|---|
| Destruxin A |
| Destruxin B |
| Destruxins |
| Isariin B |
| Isaridins |
| This compound |
| Roseotoxin B |
Biosynthetic Pathways and Engineering of Roseocardin Production
General Principles of Cyclodepsipeptide Biosynthesis
Cyclodepsipeptides are a class of cyclic peptides where at least one amide bond is replaced by an ester linkage. frontiersin.orgnih.govresearchgate.net Their assembly is not performed by ribosomes but rather by large enzymatic complexes that act as molecular assembly lines.
The backbone of roseocardin, like many cyclodepsipeptides, is assembled by Nonribosomal Peptide Synthetases (NRPSs). mdpi.comresearchgate.net These are large, modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. biorxiv.orgfrontiersin.org NRPSs can incorporate a vast array of building blocks, including proteinogenic and non-proteinogenic amino acids, which contributes to the structural diversity of these metabolites. researchgate.netbiorxiv.org
A minimal NRPS module consists of three core domains:
Adenylation (A) Domain: This domain selects a specific amino acid and activates it by converting it into an aminoacyl adenylate using ATP. biorxiv.orgnih.gov
Peptidyl Carrier Protein (PCP) Domain: Also known as a thiolation (T) domain, the PCP domain covalently binds the activated amino acid via a phosphopantetheine (PPant) arm. biorxiv.orgnih.gov
Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the amino acid held by the PCP domain of its module and the growing peptide chain attached to the PCP domain of the preceding module. nih.govfrontiersin.org
The sequence of modules on the NRPS enzyme dictates the sequence of amino acids in the final peptide product. frontiersin.org The process begins at the N-terminus and concludes at the C-terminus. researchgate.net
Table 1: Core Domains of a Nonribosomal Peptide Synthetase (NRPS) Module
| Domain | Function |
|---|---|
| Adenylation (A) | Recognizes and activates a specific amino acid substrate using ATP. biorxiv.org |
| Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid and the growing peptide chain. biorxiv.org |
| Condensation (C) | Catalyzes the formation of the peptide bond between adjacent amino acids. frontiersin.org |
In many natural products, the biosynthetic machinery involves a combination of both NRPS and Polyketide Synthase (PKS) modules. ebi.ac.uk PKSs are structurally and functionally similar to NRPSs and are responsible for synthesizing polyketides from simple acyl-CoA precursors like acetyl-CoA and malonyl-CoA. wikipedia.orgscielo.br
Like NRPSs, Type I PKSs are organized into modules with distinct domains:
Acyltransferase (AT) Domain: Selects the appropriate extender unit (e.g., malonyl-CoA). frontiersin.orgwikipedia.org
Acyl Carrier Protein (ACP) Domain: Binds the growing polyketide chain. frontiersin.orgwikipedia.org
Ketosynthase (KS) Domain: Catalyzes the Claisen condensation reaction to extend the polyketide chain. frontiersin.orgwikipedia.org
Optional Reductive Domains (Ketoreductase - KR, Dehydratase - DH, Enoylreductase - ER): These domains can modify the β-keto group of the newly added unit, leading to greater structural diversity. wikipedia.orgresearchgate.net
Hybrid PKS-NRPS gene clusters encode for enzymes that can incorporate both amino acid and polyketide building blocks into the same molecule, creating a vast array of chemical structures. ebi.ac.uk This integration allows for the formation of complex depsipeptides where parts of the carbon skeleton originate from acetate (B1210297) or propionate (B1217596) units via PKS modules.
The final step in the biosynthesis of many cyclic peptides and depsipeptides is the cyclization of the linear precursor. For this compound and related compounds like destruxins, this cyclization is often achieved through macrolactamization. jst.go.jp After the linear peptide is assembled on the NRPS/PKS machinery, a terminal Thioesterase (TE) domain catalyzes its release. frontiersin.orgscielo.br This TE domain can function in two ways: simple hydrolysis to release a linear acid, or intramolecular cyclization. In macrolactamization, the TE domain facilitates an intramolecular attack from an amino group onto the thioester linkage, forming a cyclic amide (lactam) bond and releasing the final cyclic product from the enzyme. jst.go.jprsc.orgnih.govacs.org This ring-closing step is a critical feature in the formation of the stable macrocyclic structure of these compounds. researchgate.netmdpi.com
Involvement of Mixed Polyketide Synthase (PKS)-NRPS Pathways
Elucidation of Specific Biosynthetic Steps for this compound (e.g., Isotopic Labeling Studies)
Determining the precise biosynthetic pathway of a specific natural product like this compound requires experimental investigation. While direct studies on this compound's biosynthesis are not extensively published, the methods for pathway elucidation are well-established. Isotopic labeling is a powerful technique used to trace the incorporation of precursors into a final metabolite. slideshare.netnih.gov
In a typical experiment to study this compound biosynthesis, the producing fungus (Trichothecium sp.) would be cultured in a medium supplemented with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H). nih.govrsc.orgchempep.com For example:
¹³C-labeled acetate or ¹³C-labeled glucose could be used to determine if parts of the molecule are derived from a PKS pathway. nih.gov
¹⁵N- or ¹³C-labeled amino acids (e.g., L-valine, L-isoleucine, L-alanine) that are suspected components of the this compound structure would be added to the culture.
After a period of growth, the this compound would be extracted, purified, and analyzed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov By detecting the presence and location of the isotopic labels in the final molecule, researchers can confirm which precursors are incorporated and map the connectivity of the biosynthetic assembly line. rsc.orgrsc.org This provides direct evidence for the specific amino and hydroxy acids that constitute the molecule and the sequence in which they are assembled by the NRPS/PKS enzymes.
Strategies for Biosynthetic Pathway Activation and Enhancement
Many fungal biosynthetic gene clusters (BGCs), including those for secondary metabolites like this compound, are often silent or expressed at very low levels under standard laboratory conditions. frontiersin.orgjmicrobiol.or.krmdpi.com This transcriptional silence is often due to epigenetic regulation, where the chromatin structure is condensed into a "closed" state known as heterochromatin, preventing gene expression without altering the underlying DNA sequence. nih.govfrontiersin.org
A powerful strategy to overcome the silencing of BGCs is chemical epigenetic modulation. mdpi.comresearchgate.net This involves treating the fungal culture with small-molecule inhibitors that target enzymes responsible for maintaining the repressive chromatin state. nih.govfrontiersin.org By inhibiting these enzymes, the chromatin can be remodeled into a more "open" euchromatin state, allowing for the transcription of previously silent genes. frontiersin.org
Key targets for chemical epigenetic modifiers include:
DNA Methyltransferases (DNMTs): These enzymes add methyl groups to DNA, a mark often associated with gene silencing. nih.govfrontiersin.org Inhibitors like 5-azacytidine (B1684299) can block this process, leading to gene activation. nih.govmdpi.com
Histone Deacetylases (HDACs): HDACs remove acetyl groups from histone proteins, leading to tighter chromatin packing and gene repression. frontiersin.org Treatment with HDAC inhibitors such as suberoylanilide hydroxamic acid (SAHA), sodium butyrate, or valproic acid can increase histone acetylation and activate gene expression. nih.govmdpi.com
This approach has been successfully used to induce or enhance the production of a wide variety of bioactive secondary metabolites from fungi. mdpi.comresearchgate.net Applying a panel of these epigenetic modifiers to the this compound-producing fungus could potentially activate the corresponding BGC, leading to enhanced yields or even the discovery of new, related compounds from the same biosynthetic pathway. plos.orgnih.gov
Table 2: Examples of Chemical Epigenetic Modulators and Their Targets
| Modulator | Target Enzyme Class | Mechanism of Action |
|---|---|---|
| 5-Azacytidine | DNA Methyltransferase (DNMT) | Inhibits DNA methylation, promoting gene expression. nih.gov |
| Suberoylanilide hydroxamic acid (SAHA) | Histone Deacetylase (HDAC) | Inhibits deacetylation of histones, leading to a more open chromatin structure. nih.govresearchgate.net |
| Sodium Butyrate | Histone Deacetylase (HDAC) | Inhibits HDACs, increasing histone acetylation and activating transcription. nih.govmdpi.com |
| Valproic Acid | Histone Deacetylase (HDAC) | Inhibits HDACs, which can activate silent biosynthetic gene clusters. nih.gov |
Role of Histone Deacetylase (HDAC) Inhibitors (e.g., Suberoylanilide Hydroxamic Acid - SAHA) in Activating Cryptic Gene Clusters
The production of many fungal secondary metabolites, including this compound, is often controlled by biosynthetic gene clusters (BGCs) that remain silent or are expressed at very low levels under standard laboratory culture conditions. rsc.orgmdpi.com These "cryptic" BGCs represent a vast, untapped reservoir of novel bioactive compounds. jmicrobiol.or.krmdpi.com A powerful strategy to unlock this hidden biosynthetic potential is through epigenetic modulation, specifically the use of histone deacetylase (HDAC) inhibitors. rsc.org
Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. mdpi.comnih.gov By inhibiting HDACs, the chromatin structure can be relaxed, allowing for the transcription of previously silent genes, including those within cryptic BGCs. jmicrobiol.or.krmdpi.com
Suberoylanilide hydroxamic acid (SAHA), a well-known HDAC inhibitor, has been successfully employed to induce the production of valuable secondary metabolites in various fungi. researchgate.netnih.gov For instance, the addition of SAHA to the culture medium of the filamentous fungus Beauveria felina was shown to induce the production of eight cyclodepsipeptides, including this compound. rsc.orgresearchgate.net This demonstrates the effectiveness of using HDAC inhibitors as a tool to activate dormant biosynthetic pathways and discover new or increase the yield of known natural products. researchgate.net The mechanism involves SAHA binding to the active site of HDACs, which then leads to the hyperacetylation of histones and the activation of gene expression. plos.org This epigenetic modification can trigger the expression of entire gene clusters that are otherwise not transcribed. nih.gov
The application of HDAC inhibitors like SAHA is a key component of the "one strain, many compounds" (OSMAC) approach, where a single microbial strain can be induced to produce a diverse array of metabolites by altering cultivation parameters, including the addition of epigenetic modifiers. mdpi.com This strategy has proven effective in activating silent BGCs and expanding the chemical diversity obtainable from a single fungal isolate. rsc.org
Genetic Engineering Approaches for Optimized Yield and Diversity
Beyond epigenetic modulation, direct genetic manipulation of biosynthetic gene clusters offers a more targeted and potent strategy for enhancing the production of desired compounds like this compound and for generating novel analogs. jmicrobiol.or.kr These genetic engineering approaches can be broadly categorized into several key strategies.
One fundamental approach involves the overexpression of pathway-specific positive regulatory genes or the deletion of negative regulators within the BGC. jmicrobiol.or.krnih.gov Many BGCs contain their own regulatory elements that control the expression of the entire cluster. By placing these regulators under the control of strong, constitutive promoters, the entire biosynthetic pathway can be switched on, leading to a significant increase in product yield. mdpi.com
Another powerful technique is the heterologous expression of the entire BGC in a well-characterized host organism. mdpi.com This involves cloning the complete gene cluster from the native producer, which may be difficult to cultivate or genetically manipulate, and introducing it into a more tractable host like Aspergillus nidulans or certain Streptomyces species. mdpi.comresearchgate.net This approach not only facilitates the production of the target compound but also provides a platform for further genetic manipulation and pathway engineering. researchgate.net
Furthermore, the principles of synthetic biology can be applied to re-engineer BGCs for improved efficiency and the creation of novel compounds. This can include optimizing codon usage for the host organism, replacing native promoters with stronger, inducible ones, and assembling gene fragments into new expression cassettes. frontiersin.org For instance, deleting genes that code for competing metabolic pathways can redirect precursors and energy towards the biosynthesis of the desired product, thereby increasing yield. nih.gov
Genetic engineering also allows for the generation of structural diversity. By inactivating or modifying specific enzymes within the biosynthetic pathway, such as tailoring enzymes like oxidases or methyltransferases, it is possible to accumulate intermediates or create new derivatives of the final product. researchgate.net This approach, often termed combinatorial biosynthesis, can lead to the production of a library of analogs with potentially improved bioactivities.
These genetic engineering strategies, often guided by genomic data and bioinformatics analyses, are becoming increasingly central to natural product discovery and development. jmicrobiol.or.krarxiv.org They provide precise tools to overcome the limitations of low production titers and to expand the chemical space of valuable compounds like this compound. frontiersin.orgnih.gov
Biological Activities and Mechanistic Investigations of Roseocardin
Anti-inflammatory Activity Profiling
Roseocardin exhibits notable anti-inflammatory effects, particularly through its influence on key cellular players and signaling pathways involved in the inflammatory cascade.
Inhibition of Human Neutrophil Elastase (HNE) Release
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. scbt.commdpi.com Upon activation by inflammatory stimuli, neutrophils release HNE, which can degrade components of the extracellular matrix, contributing to tissue damage in inflammatory conditions. scbt.com
This compound has demonstrated the ability to inhibit the release of HNE from human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP). encyclopedia.pub This inhibitory action suggests that this compound can interfere with the degranulation process of neutrophils, thereby reducing the extracellular concentration of this destructive enzyme. The capacity to modulate HNE release is a significant aspect of its anti-inflammatory profile. encyclopedia.pubfrontiersin.org
Table 1: Inhibitory Effects of this compound and Related Compounds on HNE Release
| Compound | IC₅₀ (µM) on fMLP-induced HNE Release |
|---|---|
| This compound | 13.59 ± 1.63 |
| Desmethylisaridin C2 | 10.01 ± 1.21 |
| Isaridin E | 11.23 ± 1.35 |
| Isaridin C2 | 12.87 ± 1.54 |
Source: Adapted from data on cyclodepsipeptides' effects on human neutrophils. encyclopedia.pub
Modulation of Superoxide (B77818) Anion Generation (in context of co-isolated cyclodepsipeptides)
Neutrophils, when stimulated, also generate superoxide anions (O₂⁻), a primary reactive oxygen species (ROS), through the activation of the NADPH oxidase enzyme complex. cvphysiology.commdpi.com While essential for microbial killing, excessive ROS production contributes to oxidative stress and tissue injury. cvphysiology.commdpi.com
Studies on cyclodepsipeptides isolated alongside this compound have shown inhibitory effects on fMLP-induced superoxide anion generation. frontiersin.org For instance, desmethylisaridin E, a compound co-isolated with this compound from Beauveria felina, displayed specific inhibition of superoxide anion generation with an IC₅₀ value of 10.0 µM. frontiersin.org While direct, specific data for this compound's effect on superoxide generation is less detailed, the activity of co-isolated cyclodepsipeptides suggests a potential class effect. The generation of superoxide is a critical event in the inflammatory response, and its modulation is a key therapeutic target. ebi.ac.uk
Interplay with Inflammation-Related Signaling Pathways
The anti-inflammatory effects of compounds like this compound are often rooted in their interaction with complex intracellular signaling networks that regulate the inflammatory response. Key pathways implicated in inflammation include the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. researchgate.netoncotarget.com
These pathways are triggered by various inflammatory stimuli and control the expression of pro-inflammatory mediators. oncotarget.comnih.gov For example, the MAPK pathways (including p38 and JNK) and the PI3K/Akt pathway can lead to the activation of transcription factors like NF-κB, which orchestrates the expression of genes for cytokines, chemokines, and adhesion molecules. researchgate.netnih.gov While direct studies detailing this compound's specific interactions with these pathways are still emerging, the inhibition of neutrophil functions like HNE release points towards a likely modulation of these upstream signaling cascades. encyclopedia.pub The interplay between the PI3K/Akt and MAPK pathways is complex, with significant crosstalk. nih.gov For instance, research on other natural compounds has shown that they can suppress inflammatory responses by inhibiting the JNK and NF-κB pathways. mdpi.com
Cardiotonic Effects
One of the most well-documented biological activities of this compound is its effect on cardiac muscle, where it acts as a cardiotonic agent, enhancing the force of contraction. researchgate.netnih.gov
Demonstration of Positive Inotropic Activity on Cardiac Muscle
This compound has been shown to produce a positive inotropic effect, meaning it increases the contractility of the heart muscle. researchgate.netnih.gov In vitro studies on isolated rat cardiac tissue, including the right atrium and papillary muscles, demonstrated that this compound causes a concentration-dependent increase in the force of contraction. nih.gov This effect was also observed in studies using guinea pig atrial muscle preparations. nih.gov
This positive inotropic activity is a hallmark of cardiotonic agents, which are crucial in managing conditions of compromised cardiac function. wikipedia.orgwikilectures.eu Interestingly, this inotropic effect is accompanied by a negative chronotropic effect, a decrease in heart rate, as it prolongs the automatic atrial contraction intervals. nih.gov
Hypothesized Cellular and Molecular Targets for Cardiotonic Action
The precise molecular mechanism underlying this compound's cardiotonic effects appears to be distinct from many conventional cardiotonic drugs. nih.gov Research suggests that its positive inotropic action is not dependent on the cyclic AMP (cAMP) pathway. nih.gov Studies showed that the cAMP levels in trabecular muscles did not change in the presence of this compound, and the effects were not altered by a phosphodiesterase inhibitor. nih.govnih.gov
Furthermore, this compound does not appear to affect the activity of Na+,K+-ATPase, the target of cardiac glycosides like digoxin. nih.govfrontiersin.org It also did not alter the resting membrane potential of papillary muscles. nih.gov While this compound was found to slightly prolong the half-decay time of relaxation in papillary muscles, suggesting a minor effect on calcium handling, it is to a much lesser extent than known calcium sensitizers. nih.gov One hypothesis is that this compound and related cyclodepsipeptides may influence ion channels or exchangers involved in calcium homeostasis, such as the Na+/Ca2+ exchanger, a mechanism observed with other cyclic depsipeptides like callipeltin A. researchgate.net However, the exact molecular target responsible for the non-cAMP-dependent positive inotropic effect of this compound remains an active area of investigation.
Table 2: Summary of Mechanistic Investigations for this compound's Cardiotonic Effects
| Investigated Mechanism | Finding for this compound | Reference |
|---|---|---|
| Cyclic AMP (cAMP) levels | No change observed in trabecular muscles | nih.gov |
| Na+,K+-ATPase activity | No effect on enzyme activity | nih.gov |
| Resting membrane potential | No effect on papillary muscles | nih.gov |
| Relaxation time | Slightly prolonged in papillary muscles | nih.gov |
Source: Compiled from in vitro pharmacological studies. nih.gov
Role in Enzyme Inhibition Beyond Elastase (e.g., Protein Tyrosine Phosphatase 1B - PTP1B, in context of other cyclodepsipeptides)
While this compound is recognized for its inhibitory effects on elastase, its role against other enzymes is less defined. mdpi.comencyclopedia.pub The broader family of fungal cyclodepsipeptides, to which this compound belongs, has been investigated for a range of enzyme-inhibitory activities. nih.govsemanticscholar.org A notable target in these investigations is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated as a negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for conditions like type 2 diabetes and obesity. nih.govmedchemexpress.com
Although direct PTP1B inhibition data for this compound is not prominent in current literature, studies on other fungal cyclodepsipeptides provide valuable context. For instance, Stereocalpin A, a cyclodepsipeptide isolated from the endophytic fungus Ramalina terebrata, demonstrated weak inhibitory activity against PTP1B. nih.govsemanticscholar.org Another compound, isolated from a marine sediment-derived fungus, Altenaria sp. SF-5016, showed 49% inhibition of PTP1B activity at a concentration of 150 μg/mL. nih.gov
Furthermore, research into fungal metabolites activated by chemical epigenetic modifiers has revealed PTP1B inhibitors. nih.gov Fungi treated with these modifiers have produced compounds with significant PTP1B inhibitory activities, with some showing IC50 values as low as 17.32 μM. nih.govresearchgate.net These findings highlight a common investigative path for fungal metabolites, including cyclodepsipeptides, suggesting a potential, yet unexplored, area for this compound research.
Table 1: PTP1B Inhibitory Activity of Selected Fungal Metabolites
| Compound/Extract | Source Organism | Activity | Reference |
|---|---|---|---|
| Metabolite from SF-5016 | Altenaria sp. | 49% inhibition at 150 µg/mL | nih.gov |
| Stereocalpin A | Ramalina terebrata | Weak inhibitory activity | nih.govsemanticscholar.org |
| Funalenone | Aspergillus sp. SF-5929 | IC50: 6.1 µM | mdpi.com |
| Duclauxin | Talaromyces sp. IQ-313 | IC50: 12.7 µM | mdpi.com |
Contextual Evaluation in Cytotoxic and Antiproliferative Assays (as part of broader screenings of fungal metabolites)
Fungal cyclodepsipeptides are frequently included in broad screening programs to assess their potential as cytotoxic and antiproliferative agents. nih.govsemanticscholar.org These metabolites are known to exhibit a wide range of biological activities, including antitumoral properties. nih.govsemanticscholar.org The evaluation of cytotoxicity (measuring cell death) and antiproliferative activity (measuring inhibition of cell growth) is a standard method to identify potential anticancer leads from natural sources. nih.govmdpi.com
Specific cytotoxic data for this compound against various cancer cell lines is not extensively detailed in the available literature. However, the activity of related cyclodepsipeptides provides a framework for its potential in this area. As an example, the cyclodepsipeptide Stereocalpin A has been reported to show moderate cytotoxic activity against several human solid tumor cell lines, including colon carcinoma (HT-29), skin carcinoma (B16/F10), and liver carcinoma (HepG2). nih.govsemanticscholar.org Similarly, Fusaripeptide A, from an endophytic Fusarium species, also exhibited cytotoxic activities alongside its other biological effects. mdpi.com
These screenings are not limited to cyclodepsipeptides. Broader studies on fungal metabolites, such as those from Penicillium variabile and various essential oils, are common to identify compounds that can induce a dose-dependent cytotoxic effect on both healthy and tumor cell lines. nih.govnih.gov The inclusion of this compound in such screenings is a logical step in its comprehensive biological evaluation.
Table 2: Cytotoxic Activity of Selected Fungal Cyclodepsipeptides
| Compound | Source Organism | Cell Line | Activity | Reference |
|---|---|---|---|---|
| Stereocalpin A | Ramalina terebrata | HT-29 (Colon Carcinoma) | Moderate cytotoxicity | nih.govsemanticscholar.org |
| Stereocalpin A | Ramalina terebrata | B16/F10 (Skin Carcinoma) | Moderate cytotoxicity | nih.govsemanticscholar.org |
| Stereocalpin A | Ramalina terebrata | HepG2 (Liver Carcinoma) | Moderate cytotoxicity | nih.govsemanticscholar.org |
| Fusaripeptide A | Fusarium sp. | Not specified | Cytotoxic activity | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Protein Tyrosine Phosphatase 1B (PTP1B) |
| Stereocalpin A |
| Fusaripeptide A |
| Funalenone |
| Duclauxin |
| Asperpyranone |
Structure Activity Relationship Sar Studies and Analogue Development
Correlating Structural Features of Roseocardin with Biological Efficacy
This compound is a cyclodepsipeptide that was first isolated from the culture broth of Trichothecium roseum TT103. nih.gov It has demonstrated a positive inotropic effect on rat heart muscles, indicating its potential as a cardiotonic agent. nih.gov The specific structural features of this compound that contribute to this biological efficacy are a subject of ongoing research.
While detailed SAR studies specifically on this compound are not extensively documented in the provided results, general principles of cyclodepsipeptide bioactivity suggest that modifications to the ring size, the individual amino or hydroxy acid components, and the stereochemistry of these units can significantly impact biological function.
Comparative SAR Analysis with Related Cyclodepsipeptides (Destruxins, Isaridins)
A comparative analysis of this compound with other structurally related cyclodepsipeptides, such as destruxins and isaridins, provides valuable insights into the structural determinants of their biological activities. These compounds share a common cyclic depsipeptide core but differ in their constituent amino and hydroxy acids, as well as their side chains. mdpi.com
Destruxins: Destruxins, like this compound, have been shown to exhibit a positive inotropic effect on rat cardiac muscle. researchgate.net This suggests that the fundamental cyclodepsipeptide scaffold is important for this cardiotonic activity. However, variations in the side chains and amino acid residues among different destruxin analogues lead to a range of other biological activities, including insecticidal, phytotoxic, and V-ATPase inhibitory effects. mdpi.comresearchgate.net For instance, the presence of an epoxide in the side chain of destruxin E was found to be critical for its potent V-ATPase inhibition, with its diastereomer showing significantly reduced activity. researchgate.net This highlights the stereochemical importance of side-chain modifications.
Isaridins: Isaridins, another class of related cyclodepsipeptides, have been investigated for their anti-inflammatory and antifungal activities. mdpi.comfrontiersin.org For example, desmethylisaridin E specifically inhibits superoxide (B77818) anion generation, while desmethylisaridin C2 shows specific inhibition of elastase release in neutrophils. frontiersin.orgresearchgate.net These distinct activities, despite structural similarities to this compound, underscore how subtle changes in the peptide sequence and N-methylation can lead to different biological targets and effects.
The SAR studies on destruxins and isaridins suggest that while the cyclic core is essential, the specific nature and stereochemistry of the amino acid side chains are crucial for determining the potency and selectivity of the biological activity. researchgate.netfrontiersin.org The presence of an allylic moiety in destruxin A, for instance, has been noted in SAR studies related to elastase release inhibition. frontiersin.org
Strategies for Designing and Synthesizing Bioactive Analogues for Enhanced Activity or Selectivity
The design and synthesis of bioactive analogues of this compound aim to improve its therapeutic properties, such as enhancing its cardiotonic activity or increasing its selectivity to minimize potential off-target effects. Several strategies can be employed, drawing from the knowledge gained from SAR studies of related cyclodepsipeptides.
Key Strategies Include:
Modification of Amino Acid Residues: Systematically replacing individual amino acids in the this compound ring with natural or unnatural amino acids can probe the importance of each position for bioactivity. This can help to identify key residues involved in receptor binding.
Side Chain Modification: Altering the side chains of the amino acid residues can influence the molecule's lipophilicity, steric properties, and hydrogen-bonding capacity, all of which can affect biological activity. For example, as seen with destruxins, the introduction or modification of functional groups like epoxides can confer new activities. researchgate.net
Stereochemical Modifications: The synthesis of stereoisomers (enantiomers or diastereomers) of this compound and its analogues can be crucial. As demonstrated with destruxin E, the stereochemistry of a single functional group can have a profound impact on biological potency. researchgate.net
Computational Modeling and QSAR: Quantitative structure-activity relationship (QSAR) models can be developed to mathematically correlate structural features with biological activity. wikipedia.orgpharmacy180.com These models can then be used to predict the activity of virtual analogues, helping to prioritize synthetic targets.
Omics-Based Approaches for Comprehensive Understanding
"Omics" technologies, which permit the global measurement of different types of biomolecules, offer a systems-level view of the biological processes underlying this compound. embopress.org By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic picture of how this compound is produced by its native organisms and how it interacts with its biological targets. britannica.comnih.gov
This compound has been isolated from fungi such as Trichothecium roseum and Beauveria felina. nih.gov The genomes of these fungi, particularly those in the order Hypocreales like Beauveria, are known to be rich in biosynthetic gene clusters (BGCs) that encode the machinery for producing secondary metabolites. nih.gov Many of these BGCs are not expressed under standard laboratory culture conditions and are thus termed "silent" or "cryptic". mdpi.commdpi.com The discovery that this compound production in Beauveria felina can be induced by epigenetic modifiers like histone deacetylase inhibitors strongly suggests that its BGC may be cryptic. nih.govmdpi.com
Modern genomics and transcriptomics are powerful tools for identifying and characterizing these BGCs. ebi.ac.ukbsc.es The typical workflow involves:
Whole-Genome Sequencing: The first step is to sequence the entire genome of a this compound-producing strain. nih.gov
BGC Identification: Bioinformatic tools, such as antiSMASH, are then used to scan the genome sequence to identify and annotate potential BGCs that encode enzymes like non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are responsible for producing cyclodepsipeptides. nih.gov
Transcriptomic Analysis: To link a specific BGC to this compound production, transcriptomics (e.g., RNA-seq) is employed. completegenomics.com By comparing the gene expression profiles of the fungus under conditions where this compound is produced versus conditions where it is not, researchers can identify the BGC that is specifically upregulated, thereby correlating it with the compound's biosynthesis. nih.govnih.gov
This integrated genomic and transcriptomic approach is essential for discovering the complete enzymatic pathway responsible for this compound synthesis, providing the fundamental genetic blueprint for further study and engineering.
While genomics reveals the biosynthetic potential, proteomics (the study of proteins) and metabolomics (the study of small-molecule metabolites) provide a functional readout of cellular activity. mdpi.commdpi.com Integrating these two fields is a powerful strategy for elucidating complex biosynthetic pathways and identifying the molecular targets of bioactive compounds like this compound. nih.govfrontiersin.orgnih.gov
Pathway Elucidation: By simultaneously analyzing the proteome and metabolome of the producing organism, researchers can map the flow of chemical transformations. mdpi.com For instance, knocking out a putative gene in the identified BGC and observing the resulting changes—such as the buildup of a specific intermediate (detected by metabolomics) and the absence of a particular enzyme (detected by proteomics)—can confirm the function of individual pathway components. nih.gov Metabolomics is considered the closest of the 'omic' layers to the actual phenotype of an organism. embopress.org
Target Identification: Identifying the protein(s) that this compound interacts with to exert its biological effects is crucial for understanding its mechanism of action.
Metabolomics-Based Target ID: A "bottom-up" approach can be used where cells or tissues are treated with this compound. nih.gov Subsequent analysis of the cellular metabolome can reveal specific metabolic pathways that are perturbed. frontiersin.org If the metabolic profile of this compound-treated cells matches the profile of cells in which a specific enzyme has been genetically knocked out or inhibited, it strongly suggests that the enzyme is a target of this compound. embopress.org
Proteomics-Based Target ID: Direct target engagement can be measured using proteomics. sapient.bio Techniques like thermal proteome profiling exploit the fact that a protein becomes more resistant to heat-induced unfolding when a drug is bound to it. embopress.org By comparing the thermal stability of the entire proteome in the presence and absence of this compound, direct binding targets can be identified with high confidence.
Genomics and Transcriptomics of this compound-Producing Organisms to Identify Cryptic Biosynthetic Gene Clusters
Synthetic Biology and Pathway Engineering for Sustainable Production and Diversification
Synthetic biology combines principles from biology and engineering to design and construct new biological systems. nih.govlongdom.org This field offers transformative strategies for the sustainable production of complex natural products and for generating novel molecules with improved properties. nih.govazolifesciences.com
Heterologous expression—the transfer of a BGC from its native organism into a more tractable host—is a cornerstone of modern natural product research. nih.govwikipedia.org The native producers of this compound may be slow-growing or difficult to manipulate genetically. By cloning the entire this compound BGC and introducing it into a well-characterized microbial "cell factory," such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, these limitations can be overcome. mdpi.comfrontiersin.org
The key advantages of this approach for this compound include:
Sustainable Production: Engineered microbes can be grown rapidly and cost-effectively in large-scale fermenters, providing a reliable and scalable supply of the compound. nih.govnih.gov
Pathway Characterization: Expressing the BGC in a clean host background simplifies the analysis of the biosynthetic pathway and the function of each enzyme without interference from the native organism's metabolism. nottingham.ac.uk
Yield Optimization: The host organism can be further engineered—for example, by increasing the supply of precursor molecules—to significantly enhance the production yield of this compound. nih.gov
Combinatorial biosynthesis is a genetic engineering strategy used to create libraries of novel "unnatural" natural products by modifying their biosynthetic pathways. nih.gov Since this compound is a cyclodepsipeptide assembled by a modular NRPS-PKS system, its structure is particularly amenable to this type of engineering. mdpi.com
This technique involves the "mix-and-match" assembly of biosynthetic genes or domains to alter the final chemical structure. nih.govnih.gov For this compound, this could involve:
Domain Swapping: Replacing an enzyme domain responsible for incorporating a specific amino acid or keto acid with a domain that recognizes a different precursor, thereby changing the building blocks of the peptide core.
Module Rearrangement: Altering the order of the biosynthetic modules to change the sequence of the peptide.
Tailoring Enzyme Modification: Introducing or modifying "tailoring" enzymes (e.g., methyltransferases, oxidases) that decorate the core scaffold, leading to derivatives with altered properties.
This approach has been successfully applied to other complex peptides, such as destruxins, to generate diverse molecular libraries. researchgate.net Applying combinatorial biosynthesis to the this compound pathway could generate hundreds of novel analogues, which can then be screened for improved activity, selectivity, or pharmacokinetic properties. nih.gov
Heterologous Expression Systems for Biosynthesis
Computational Chemistry and Molecular Modeling for Target Identification and Mechanism Prediction
Computational chemistry provides powerful in silico tools to simulate and predict molecular behavior, complementing experimental approaches and accelerating research. ucr.eduschrodinger.com These methods can be applied to predict the biological targets of this compound and to understand its mechanism of action at an atomic level. pnnl.govresearchgate.net
Target Identification and Validation: High-throughput virtual screening is a computational technique where a 3D model of a compound like this compound is docked against libraries of thousands of known protein structures. taylorfrancis.com This process rapidly identifies proteins to which this compound is predicted to bind with high affinity, generating a list of putative targets for experimental validation. nih.gov This approach can significantly narrow the search space for the relevant biological receptors.
Mechanism Prediction: Once a high-priority target is identified, molecular modeling can be used to predict the precise nature of the interaction.
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic movements of the this compound-protein complex over time. ucr.edu This provides a virtual "movie" of the binding event, revealing the specific amino acid residues in the target that are critical for the interaction and showing how the protein's conformation might change upon binding. nih.gov
Quantum Mechanics (QM) Calculations: For a highly detailed view, QM methods can be used to model the electronic interactions, such as hydrogen bonds and van der Waals forces, that stabilize the binding. ucr.edu
The integration of these computational methods, increasingly enhanced by machine learning and artificial intelligence, allows researchers to build detailed, predictive models of how this compound functions. hub-xchange.commdpi.comnih.gov This knowledge is invaluable for rationally designing future experiments and for guiding the development of novel analogues with tailored mechanisms of action. sciltp.com
Molecular Docking and Dynamics Simulations
At the forefront of modern drug discovery, computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the interactions between a ligand and its target protein at an atomic level. researchgate.netnanobioletters.com These techniques are instrumental in predicting the binding affinity and orientation of a molecule within the active site of a receptor, thereby providing crucial insights for the design of more potent and selective drug candidates. researchgate.net
In the context of this compound research, computational modeling has been employed to understand its mechanism of action. For instance, studies have suggested that this compound may act as an elastase inhibitor. frontiersin.org Molecular docking simulations can reveal the specific amino acid residues within the binding pocket of elastase that interact with this compound, clarifying the structural basis for its inhibitory activity.
A notable application of these computational tools has been in the study of Roseotoxin B, a closely related cyclodepsipeptide. Molecular docking revealed that Roseotoxin B likely binds to the D2 domain of the platelet-derived growth factor receptor-β (PDGFR-β). nih.gov The interaction is characterized by a significant hydrophobic cluster formed between the side chains of amino acids in PDGFR-β and the hydrophobic groups of Roseotoxin B. nih.gov MD simulations, often run for nanoseconds, can further refine these static docking poses by simulating the dynamic nature of the protein-ligand complex, offering a more realistic view of the binding stability and conformational changes over time. nanobioletters.com
Table 1: Key Parameters in Molecular Docking and Dynamics Simulations
| Parameter | Description | Relevance to this compound Studies |
|---|---|---|
| Binding Affinity (ΔG) | The measure of the strength of the interaction between a ligand and its target. | Predicts the potency of this compound and its analogs as inhibitors. |
| Inhibition Constant (Ki) | An indication of how tightly a ligand binds to a protein. | Lower Ki values suggest stronger binding and potentially higher efficacy. plos.org |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand complexes. | Assesses the stability of the this compound-target complex over the course of an MD simulation. nanobioletters.comnih.gov |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues around their average positions. | Identifies key flexible and stable regions of the target protein upon this compound binding. nanobioletters.com |
| Interaction Energy | The sum of electrostatic and van der Waals energies between the ligand and the protein. | Quantifies the energetic contributions of different types of interactions to the binding. nih.gov |
De Novo Design of this compound-Inspired Compounds
The insights gained from molecular modeling studies pave the way for de novo drug design, a computational strategy to create novel molecular structures with desired properties. ethz.chfrontiersin.org This approach is not limited to modifying existing scaffolds but aims to generate entirely new chemical entities. ethz.ch By understanding the pharmacophore of this compound—the essential three-dimensional arrangement of functional groups responsible for its biological activity—researchers can design new compounds from scratch.
The process often involves fragment-based design, where small molecular fragments known to bind to the target are linked, merged, or grown to create a larger, more potent molecule. frontiersin.org Algorithms inspired by nature, such as those mimicking ant trails or swarm behavior, can be used to navigate the vast "chemical space" and identify promising candidates. ethz.ch For this compound, this could involve designing smaller, more synthetically accessible molecules that retain the key interaction features observed in docking simulations with targets like elastase or PDGFR-β. The goal is to develop drug-like molecules with improved pharmacological profiles, including better selectivity and synthetic feasibility. ethz.ch
Elucidating Ecophysiological Functions in Natural Environments
Beyond the laboratory and computational models, understanding the ecological role of this compound is crucial. Marine-derived fungi, which exist in highly competitive and harsh environments, often produce secondary metabolites as chemical defenses or signaling molecules. uq.edu.au The production of peptides like this compound by fungi is a complex process, often involving large, multi-domain enzymes known as nonribosomal peptide synthetases (NRPS). mdpi.com
Fungi in intertidal zones, for example, face fluctuating conditions such as temperature, salinity, and wave action, which may trigger the biosynthesis of specific compounds for survival. uq.edu.au It is plausible that this compound plays a role in protecting its producing organism, Trichothecium roseum, from predation or competition from other microorganisms. Further research into the ecophysiological functions of this compound could involve co-cultivation studies with other microbes to see if its production is induced or inhibited, providing clues about its natural function. uq.edu.au Understanding these ecological roles can also inspire new applications, for instance, in agriculture as a biocontrol agent.
Exploration of Novel Biological Targets and Therapeutic Applications
While initial studies identified this compound as a cardiotonic agent nih.gov, and subsequent research has pointed to its potential as an elastase inhibitor frontiersin.orgfrontiersin.org, the full spectrum of its biological activities remains to be explored. Drug repurposing, the process of finding new uses for existing compounds, is a promising strategy. scienceopen.com
Modern approaches to drug discovery often involve screening compounds against a wide array of biological targets to uncover unexpected activities. mdpi.com For this compound and its analogs, this could lead to the identification of novel therapeutic applications in areas such as cancer, neurodegenerative diseases, or inflammatory disorders. news-medical.netnih.govnih.gov For example, the related compound Roseotoxin B has already shown promise in alleviating cholestatic liver fibrosis by targeting the PDGFR-β pathway in hepatic stellate cells. nih.gov This finding suggests that other cyclodepsipeptides from the same family may have therapeutic potential in fibrotic diseases. The development of new technologies, including artificial intelligence and machine learning, can accelerate the process of identifying potential drug-disease interactions and opening up new avenues for this compound-based therapies. scienceopen.com
Addressing Challenges in this compound Research and Development
Despite the promise of this compound, several challenges hinder its development into a therapeutic agent. These hurdles are common in natural product research and span from resource scarcity to complex regulatory pathways. acenaconsulting.comproventainternational.com
Key Challenges in this compound R&D:
Resource and Supply: The natural production of this compound by Trichothecium roseum may be low, making it difficult to obtain sufficient quantities for extensive preclinical and clinical studies. Optimizing fermentation conditions or exploring total synthesis are potential solutions, though the latter can be complex and costly for a molecule of this size.
Complexity and Timeline: The path from discovery to a marketable drug is long and fraught with unforeseen technical challenges and potential delays. mveteanu.me This is particularly true for natural products with complex structures.
Target Identification and Validation: While some targets have been proposed, definitively identifying and validating the primary molecular targets of this compound is a critical and often difficult step. proventainternational.com
Regulatory Hurdles: The process of gaining regulatory approval for a new drug is rigorous and requires substantial evidence of safety and efficacy. proventainternational.com For a novel compound like this compound, navigating this landscape can be particularly challenging.
Balancing Speed and Quality: In the competitive field of drug development, there is immense pressure to advance projects quickly without compromising the quality and rigor of the research. projectmanager.com
Addressing these challenges will require a multi-pronged approach, including interdisciplinary collaboration, the adoption of innovative technologies, and strategic project planning. Overcoming these obstacles will be essential to fully realize the therapeutic potential of this compound and its derivatives.
Conclusion
Roseocardin stands as a noteworthy example of a bioactive cyclodepsipeptide with a unique chemical structure and a range of interesting biological activities. From its initial isolation from Trichothecium roseum and characterization as a cardiotonic agent to its subsequent identification in other fungi and its recognized antimicrobial properties, research has steadily built a profile for this complex natural product. While areas such as its specific biosynthetic pathway and total synthesis remain to be fully detailed in the literature, the foundational knowledge of its structure and bioactivity provides a solid basis for future investigation. This compound continues to be a valuable subject within natural product chemistry, offering potential insights for the development of new therapeutic agents.
Q & A
Q. What are the known biochemical targets and inhibitory activity of Roseocardin, and how do these findings inform initial experimental designs?
this compound exhibits inhibitory activity against human neutrophil elastase (HNE) with an IC50 value of 15.09 ± 0.28 μM, as demonstrated in comparative studies with other natural compounds (e.g., Desmethylisaridin C2, IC50 = 10.01 ± 0.46 μM) . Researchers should prioritize dose-response experiments to validate this activity in vitro, using standardized HNE assays (e.g., fluorogenic substrate-based methods). Initial experimental designs should include controls for non-specific inhibition and reproducibility checks across multiple batches .
How can researchers formulate a focused research question to investigate this compound’s mechanism of action?
A well-structured research question should align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:
- Population: Human neutrophil elastase in inflammatory models.
- Intervention: this compound treatment at IC50-derived concentrations.
- Comparison: Known HNE inhibitors (e.g., Desmethylisaridin C2).
- Outcome: Reduction in enzymatic activity or inflammation biomarkers. This approach ensures specificity and methodological rigor .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing this compound’s efficacy in complex disease models (e.g., chronic inflammation)?
Advanced studies require:
- In vivo models : Use transgenic mice with HNE overexpression to mimic disease states. Monitor biomarkers like interleukin-8 (IL-8) and tissue histology.
- Dosage optimization : Conduct pharmacokinetic studies to determine bioavailability and dosing intervals.
- Control groups : Include both positive controls (e.g., synthetic HNE inhibitors) and vehicle controls.
- Data validation : Replicate results across independent labs to address variability in natural product sourcing .
Q. How should researchers address contradictions in reported IC50 values for this compound across studies?
Discrepancies may arise from differences in assay conditions (e.g., substrate concentration, pH) or compound purity. To resolve this:
- Standardize protocols : Adopt consensus methods from journals like the Beilstein Journal of Organic Chemistry for enzymatic assays.
- Compound characterization : Provide NMR, HPLC, and mass spectrometry data to confirm purity (>95%) and structural integrity.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and systemic biases .
Q. What methodologies are recommended for synthesizing this compound derivatives to enhance potency?
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., hydroxyl, methyl) while retaining the core scaffold.
- Computational modeling : Use molecular docking to predict binding affinity to HNE’s active site.
- Synthetic routes : Document step-by-step procedures in the "Experimental" section of manuscripts, including reaction yields and spectral data. Only include novel derivatives in the main text; others should be in supplementary materials .
Methodological and Analytical Guidance
Q. What statistical approaches are appropriate for comparing this compound’s efficacy against other elastase inhibitors?
- Dose-response curves : Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism).
- IC50 comparisons : Use Welch’s t-test for unequal variances or Mann-Whitney U tests for non-normal distributions.
- Multi-study analysis : Apply meta-regression to account for inter-study heterogeneity .
Q. How can researchers ensure reproducibility when isolating this compound from natural sources?
- Sourcing : Specify the geographic origin and taxonomic identity of the source organism.
- Extraction protocols : Publish detailed steps (e.g., solvent ratios, chromatography columns) in supplementary materials.
- Batch documentation : Record storage conditions (temperature, light exposure) and expiration dates for raw extracts .
Data Reporting and Compliance
Q. What are the best practices for reporting negative or inconclusive results in this compound studies?
- Transparency : Clearly describe experimental conditions and potential confounding factors (e.g., compound degradation).
- Journal guidelines : Follow standards from Clinical Chemistry for statistical reporting and figure preparation.
- Ethical disclosure : Acknowledge funding sources and conflicts of interest in the "Acknowledgments" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
